molecular formula C22H21BrClNO3 B3874444 2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3874444
M. Wt: 462.8 g/mol
InChI Key: KJTHVBZGGYGFQZ-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) that are commonly found in many natural products and pharmaceuticals . The compound also contains a furyl group (a furan ring), a chlorophenyl group (a benzene ring with a chlorine atom), and methoxy groups (an oxygen atom bonded to a methyl group).


Molecular Structure Analysis

The compound contains several functional groups that would influence its molecular structure. The tetrahydroisoquinoline core is a rigid, bicyclic structure. The furyl and chlorophenyl groups are aromatic and planar, while the methoxy groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine on the furyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction. The methoxy groups might also be susceptible to reactions that involve breaking the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings and the bromine atom would likely make the compound relatively heavy and potentially increase its boiling point .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many isoquinoline derivatives exhibit biological activity, and the specific groups attached to the isoquinoline core could influence the compound’s binding to biological targets .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. Isoquinoline derivatives are a rich area of study in medicinal chemistry, and this compound could potentially have interesting biological properties .

Properties

IUPAC Name

2-[(5-bromofuran-2-yl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClNO3/c1-26-19-11-14-8-9-25(13-17-6-7-21(23)28-17)22(18(14)12-20(19)27-2)15-4-3-5-16(24)10-15/h3-7,10-12,22H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTHVBZGGYGFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC3=CC=C(O3)Br)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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